8-Phenylnaphthalene-2-carboxaldehyde

Catalog No.
S14293164
CAS No.
56432-19-0
M.F
C17H12O
M. Wt
232.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Phenylnaphthalene-2-carboxaldehyde

CAS Number

56432-19-0

Product Name

8-Phenylnaphthalene-2-carboxaldehyde

IUPAC Name

8-phenylnaphthalene-2-carbaldehyde

Molecular Formula

C17H12O

Molecular Weight

232.28 g/mol

InChI

InChI=1S/C17H12O/c18-12-13-9-10-15-7-4-8-16(17(15)11-13)14-5-2-1-3-6-14/h1-12H

InChI Key

XVFWRNCOMRDLHK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC3=C2C=C(C=C3)C=O

8-Phenylnaphthalene-2-carboxaldehyde is an organic compound characterized by its molecular formula C17H12OC_{17}H_{12}O and a molecular weight of approximately 232.28 g/mol. It is a derivative of naphthalene, featuring a phenyl group attached to the naphthalene core at the 8-position and a formyl group at the 2-position. This compound exists as a yellow to brownish solid and possesses notable chemical properties due to the conjugation between the aromatic rings, which influences its reactivity and stability.

Typical of aldehydes and aromatic compounds. Key reactions include:

  • Nucleophilic Addition: The aldehyde group can undergo nucleophilic addition with various nucleophiles, leading to the formation of alcohols or other derivatives.
  • Condensation Reactions: It can react with amines to form imines or with alcohols to generate acetals.
  • Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid under suitable conditions.
  • Electrophilic Substitution: The aromatic rings allow for electrophilic substitution reactions, where substituents can be introduced at various positions on the naphthalene structure.

Several synthesis methods for 8-phenylnaphthalene-2-carboxaldehyde have been documented:

  • Friedel-Crafts Acylation: This method involves the acylation of naphthalene using phenylacetaldehyde in the presence of a Lewis acid catalyst (e.g., aluminum chloride).
  • Vilsmeier-Haack Reaction: This reaction can be used to introduce the formyl group onto naphthalene derivatives through the reaction of naphthalene with phosphorus oxychloride and dimethylformamide.
  • Oxidative Methods: Oxidation of appropriate precursors such as 8-phenylnaphthalene can yield 8-phenylnaphthalene-2-carboxaldehyde.

8-Phenylnaphthalene-2-carboxaldehyde finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: Due to its unique structural properties, it may be utilized in developing new materials, particularly in organic electronics and photonic devices.
  • Pharmaceutical Research: Investigated for potential therapeutic applications, particularly in drug development targeting specific diseases.

Interaction studies involving 8-phenylnaphthalene-2-carboxaldehyde focus on its reactivity with biological macromolecules. Preliminary studies suggest that it may interact with proteins or nucleic acids, which could inform its potential use in medicinal chemistry. More comprehensive interaction studies are needed to establish its binding affinities and mechanisms of action.

Several compounds share structural similarities with 8-phenylnaphthalene-2-carboxaldehyde, including:

  • 1-Phenylnaphthalene-2-carboxaldehyde: Similar in structure but differs in the position of the phenyl group; may exhibit different reactivity patterns.
  • Naphthalene-1-carboxaldehyde: Lacks the phenyl substitution; serves as a simpler model for studying aldehyde reactivity.
  • Phenylacetic acid: While not directly analogous, it shares some functional groups that could lead to comparative studies on reactivity and biological activity.

Uniqueness

What sets 8-phenylnaphthalene-2-carboxaldehyde apart from these compounds is its specific substitution pattern, which influences its electronic properties and potential interactions in biological systems. This unique arrangement may lead to distinct chemical behaviors not observed in simpler derivatives.

XLogP3

4.3

Hydrogen Bond Acceptor Count

1

Exact Mass

232.088815002 g/mol

Monoisotopic Mass

232.088815002 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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